1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
Description
Properties
IUPAC Name |
(2S)-2-amino-3-hexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLFGHOMLHSCH-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438358 | |
| Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136770-76-8 | |
| Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 1 O Hexadecyl 2 Desoxy 2 Amino Sn Glycerol
Enantioselective Synthesis of the sn-Glycerol Backbone
The stereochemistry of the glycerol (B35011) backbone is critical for the biological activity of its derivatives. nih.gov In nature, phospholipids (B1166683) in bacteria and eukaryotes typically possess a glycerol-3-phosphate (G3P) backbone with R stereochemistry, while archaea utilize glycerol-1-phosphate (G1P) with S stereochemistry. nih.gov The synthesis of enantiomerically pure sn-glycerol derivatives, therefore, relies on methods that can precisely control the configuration at the C-2 position. Two primary strategies are employed: chiral pool synthesis and asymmetric synthesis.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the existing stereocenters of the starting material to construct the desired chiral target molecule. For the synthesis of sn-glycerol derivatives, common starting materials include carbohydrates like D-mannitol or L-arabinose, and amino acids such as L-serine.
A widely used chiral building block derived from the chiral pool is (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-solketal. nih.gov (R)-solketal is prepared from D-mannitol and serves as a versatile precursor for sn-3-substituted glycerol derivatives. The synthesis of the target backbone from (R)-solketal typically involves:
Alkylation of the primary hydroxyl group.
Hydrolysis of the isopropylidene protecting group to reveal the diol.
Selective protection of the primary hydroxyl group, followed by activation of the secondary hydroxyl group (e.g., as a tosylate or mesylate) for subsequent nucleophilic substitution to introduce the amino functionality.
Asymmetric synthesis creates the desired stereocenter from an achiral or prochiral precursor using a chiral catalyst or reagent. lookchem.com These methods offer flexibility and are not dependent on the availability of suitable chiral starting materials.
A prominent method is the Sharpless Asymmetric Dihydroxylation (AD), which converts prochiral allyl ethers into chiral diols with high enantioselectivity. acs.org For instance, the asymmetric dihydroxylation of allyl 4-methoxyphenyl (B3050149) ether can produce the corresponding chiral diol, which is a precursor to 1-O-benzyl-sn-glycerol. acs.org
Another powerful technique is the Sharpless Asymmetric Epoxidation (AE) of allyl alcohol. lookchem.comnih.gov This reaction produces chiral glycidol (B123203) derivatives, which are versatile intermediates for glycerol-based lipids. stewarthendrickson.com Depending on the tartrate ligand used ((+)-DET or (-)-DET), either (R)- or (S)-glycidol can be synthesized with high optical purity (>98% ee). nih.gov The resulting chiral epoxide can be opened regioselectively by various nucleophiles to install the desired functionality at the C-1 or C-3 position, setting the stage for further modifications. nih.govstewarthendrickson.com
Table 1: Comparison of Enantioselective Strategies for sn-Glycerol Backbone Synthesis
| Strategy | Starting Material Example | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral Pool | D-Mannitol, (R)-Solketal | Utilization of existing stereocenters | Often fewer steps, readily available starting materials. wikipedia.org | Synthetic route is constrained by the structure of the starting material. |
| Asymmetric Synthesis | Allyl Alcohol, Allyl Ethers | Sharpless Asymmetric Epoxidation/Dihydroxylation | High enantioselectivity, flexibility in substrate design. lookchem.comacs.org | May require specialized catalysts and more complex reaction setups. |
Functional Group Interconversions and Derivatization at C-2 and C-3 Positions
Once the chiral glycerol backbone is established, a series of functional group interconversions (FGIs) is required to synthesize 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol. imperial.ac.ukpressbooks.pub FGIs are essential for converting one functional group into another through reactions like substitution, oxidation, or reduction. fsu.edu
The synthesis typically proceeds from a precursor like 1-O-hexadecyl-sn-glycerol. The key transformation is the introduction of the amino group at the C-2 position with inversion of configuration. This is commonly achieved via a two-step sequence:
Activation of the C-2 Hydroxyl: The secondary hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. ub.edu
Nucleophilic Substitution: The resulting sulfonate ester undergoes an SN2 reaction with an azide (B81097) nucleophile, typically sodium azide (NaN₃). This reaction proceeds with a complete inversion of stereochemistry at the C-2 center.
Reduction of the Azide: The C-2 azido (B1232118) group is then reduced to the primary amine. This reduction can be carried out using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu
Derivatization of the C-2 amino and C-3 hydroxyl groups is fundamental for building more complex molecules. The C-3 hydroxyl group is the site for glycosylation, while the C-2 amino group can be acylated to form amides or used in other coupling reactions. researchgate.netnih.govresearchgate.net Protecting groups are often employed to mask the reactivity of one functional group while another is being manipulated. For example, the C-2 amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) before performing reactions at the C-3 hydroxyl.
Synthesis of Glycosylated Antitumor Ether Lipid (GAEL) Analogs Derived from this compound
This compound is a key precursor for a class of synthetic anticancer agents known as Glycosylated Antitumor Ether Lipids (GAELs). nih.govrsc.org These compounds are amphiphilic molecules that typically feature a sugar moiety linked to the glycerol backbone, and they have shown potent cytotoxic activity against various cancer cell lines. nih.govrsc.org The synthesis of GAELs involves attaching a carbohydrate unit to the lipid backbone through various linkages.
The most common GAELs feature an O-glycosidic bond connecting a sugar to the C-3 hydroxyl group of the glycerol backbone. rsc.org The formation of this bond is a critical step that requires careful control of stereochemistry at the anomeric center of the sugar. buchhaus.ch A variety of glycosylation methods can be employed, using different glycosyl donors activated by a promoter.
A common approach involves the reaction of a protected glycosyl donor, such as a glycosyl halide (e.g., acetobromoglucose), with the C-3 alcohol of the lipid acceptor. For instance, the synthesis of a related GAEL, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, was achieved by reacting 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol, followed by deacetylation. nih.gov The choice of solvent, promoter (e.g., silver triflate, mercury cyanide), and protecting groups on the sugar all influence the stereochemical outcome (α vs. β) of the glycosidic linkage. nih.gov
To enhance metabolic stability and explore structure-activity relationships, GAEL analogs with non-natural linkages have been developed. These linkages are designed to be resistant to enzymatic cleavage by glycosidases. rsc.org
N-Linked Glycosylamide Analogs: In these analogs, the O-glycosidic bond is replaced with a more stable amide linkage. researchgate.net This can be achieved by coupling the C-2 amino group of this compound with a sugar derivative containing a carboxylic acid functionality. Standard peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are used to facilitate the amide bond formation. rsc.org
Triazole-Linked Glycosyl Analogs: The 1,2,3-triazole ring serves as a stable isostere for the amide bond and can be readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tsijournals.com To create a triazole-linked GAEL, one component (either the lipid or the sugar) is functionalized with an azide group, and the other with a terminal alkyne. nih.gov For example, a glycosyl azide can be "clicked" onto a lipid derivative that has been modified to contain an alkyne at the C-3 position. rsc.org This strategy provides a highly efficient and modular approach to novel GAELs. researchgate.net
Table 2: Summary of Linkages in GAEL Analogs
| Linkage Type | Bond | Key Precursors | Synthetic Method | Key Features |
|---|---|---|---|---|
| O-Glycosidic | C-O-C | Lipid alcohol, Glycosyl halide/imidate | Koenigs-Knorr, Schmidt glycosylation | Natural linkage, susceptible to glycosidases. rsc.orgbuchhaus.ch |
| N-Glycosylamide | C-NH-C=O | Lipid amine, Sugar carboxylic acid | Peptide coupling (e.g., TBTU) | Metabolically stable, amide isostere. rsc.orgresearchgate.net |
| Triazole-Linked | C-N=N-N-C | Lipid/Sugar azide, Lipid/Sugar alkyne | CuAAC ("Click Chemistry") | High stability, efficient synthesis, amide isostere. rsc.orgtsijournals.com |
Multi-Glycosylated Architectures
The synthesis of glycosylated derivatives of this compound and its analogs is a key area of research for creating complex glycolipid structures with potential biological activities. These multi-glycosylated architectures are often designed to mimic natural compounds or to explore structure-activity relationships.
One established synthetic route involves the coupling of a protected glycosyl donor with a glycerol backbone. For instance, a diglyceride analog, 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, was synthesized by reacting 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol. nih.gov This initial glycosylation is followed by a deacetylation step, typically through methanolic hydrolysis, to yield the final N-acetylated glycolipid. nih.gov
Further modification can be achieved by removing the N-acetyl group to expose the free amino functionality on the sugar moiety. This is typically accomplished by hydrolysis with ethanolic potassium hydroxide, which converts the N-acetyl derivative into the corresponding 2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol analog. nih.gov These synthetic strategies allow for the creation of both N-acetylated and free amino glycosylated ether lipids, which have been shown to inhibit the proliferation of various cancer cell lines. nih.gov
General strategies for the stereoselective formation of 2-amino-2-deoxy sugar linkages, which can be challenging due to the basic nature of the amino group, often employ N-protecting groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group to prevent the problematic formation of oxazolines during glycosylation. chemrxiv.org Such methods facilitate the construction of complex oligosaccharides that can be subsequently conjugated to the glycerol backbone. chemrxiv.org
Table 1: Synthesis of Glycosylated Ether Lipid Analogs
| Product Compound | Synthetic Precursors | Key Reaction Steps | Reference |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride; 1-O-hexadecyl-2-O-methyl-sn-glycerol | 1. Glycosylation2. Deacetylation via methanolic hydrolysis | nih.gov |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | Hydrolysis of N-acetyl group with ethanolic potassium hydroxide | nih.gov |
Generation of Phosphorylated Derivatives and Other Bioactive Conjugates
The generation of phosphorylated derivatives of this compound is of significant interest, primarily due to the structural analogy with sphingosine (B13886) and its role in cellular signaling.
Enzymatic Phosphorylation: Research has shown that this compound is an efficient substrate for human sphingosine kinase. nih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the primary hydroxyl group (at the sn-3 position) of the glycerol backbone. The apparent Michaelis constant (Km) for this substrate was found to be 3.8 µM, indicating a high affinity of the enzyme for this ether lipid, even higher than its natural substrate sphingenine (Km of 15.7 µM). nih.gov This enzymatic phosphorylation provides a direct route to 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycero-3-phosphate.
Chemical Synthesis of Phosphorylated Derivatives: Chemical synthesis provides a versatile platform for creating a wider range of phosphorylated derivatives and other bioactive conjugates. A common strategy involves a multi-step process to build phospholipid analogues where bioactive molecules are linked to the sn-2 amino group.
A simplified synthetic methodology for producing such conjugates involves the following key steps:
Protection of the Amino Group: The amino group of this compound is first protected, for example, with a tert-butoxycarbonyl (Boc) group using Boc anhydride. nih.gov
Coupling of Bioactive Moiety: The desired bioactive molecule, such as a prostaglandin, is then coupled to the protected glycerol backbone. nih.gov
Phosphorylation and Deprotection: The final step involves phosphorylation of the primary hydroxyl group to introduce the phosphocholine (B91661) headgroup, followed by the removal of protecting groups to yield the final bioactive conjugate. nih.gov
This approach has been successfully used to synthesize conjugates like 1-O-hexadecyl-2-deoxy-2-(prostaglandin F2α)amino-sn-glycero-3-phosphocholine and 1-O-hexadecyl-2-deoxy-2-(prostaglandin A2)amino-sn-glycero-3-phosphocholine. nih.gov The combination of an ether bond at the sn-1 position and an amide bond at the sn-2 position makes these compounds resistant to cleavage by phospholipases A1 and A2. nih.gov
Table 2: Examples of Synthesized Bioactive Conjugates
| Conjugate Name | Starting Materials | Key Reagents/Steps | Reference |
| 1-O-hexadecyl-2-deoxy-2-(tert‑butoxycarbonyl)amino-sn-glycerol | This compound | Boc anhydride, Triethylamine (TEA) | nih.gov |
| 1-O-hexadecyl-2-deoxy-2-(prostaglandin A2)amino-sn‑glycero-3-phosphocholine | Protected glycerol backbone, Prostaglandin A2 | Phosphorylation reagents | nih.gov |
| 1-O-hexadecyl-2-deoxy-2-(prostaglandin F2α)amino-sn‑glycero-3-phosphocholine | Protected glycerol backbone, Prostaglandin F2α | Phosphorylation reagents | nih.gov |
| 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycero-3-phosphate | This compound | Human sphingosine kinase, ATP | nih.gov |
Enzymatic Transformations and Metabolic Pathways Involving 1 O Hexadecyl 2 Desoxy 2 Amino Sn Glycerol
Substrate Specificity and Kinetic Analysis with Human Sphingosine (B13886) Kinase 1 (SPHK1)
Human sphingosine kinase 1, an enzyme that catalyzes the conversion of sphingosine to the signaling molecule sphingosine-1-phosphate (S1P), has been shown to effectively phosphorylate 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol. nih.govgenecards.org The enzyme facilitates the ATP-dependent phosphorylation of the primary hydroxyl group at the sn-3 position, yielding 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycero-3-phosphate. uniprot.org
Studies comparing the enzymatic phosphorylation of this compound with the natural substrates of SPHK1, such as sphinganine (B43673) and sphingenine (also known as sphing-4-enine), demonstrate that the synthetic ether lipid is an efficient substrate. nih.gov While SPHK1 acts on D-erythro-sphingosine and to a lesser degree on sphinganine, it does not process other lipids like ceramide or diacylglycerol. uniprot.orgsinobiological.com The efficient phosphorylation of this compound indicates that the enzyme's substrate-binding pocket can accommodate this structural analog. nih.gov
Kinetic analysis reveals that this compound has a high affinity for SPHK1. The apparent Michaelis-Menten constant (K_m) for this substrate was determined to be 3.8 µM. nih.govuniprot.org This value indicates a stronger binding affinity than that observed for the natural substrates sphingenine (K_m = 15.7 µM) and sphinganine (K_m = 46 µM). uniprot.org A lower K_m value signifies that a lower concentration of the substrate is needed to achieve half of the enzyme's maximum velocity.
| Substrate | Apparent K_m (µM) |
|---|---|
| This compound | 3.8 |
| Sphingenine (Sphing-4-enine) | 15.7 |
| Sphinganine | 46 |
SPHK1 exhibits distinct stereoselectivity. Research has shown that only the D-erythro isomer of natural sphingoid bases like sphinganine and sphingenine is effectively phosphorylated. nih.gov The efficient phosphorylation of this compound, which has a defined stereochemistry at the C-2 position of the glycerol (B35011) backbone, suggests that the enzyme's active site recognizes and accommodates this specific spatial arrangement.
The recognition of substrates by SPHK1 is governed by specific structural features. The crystal structure of human SPHK1 reveals a two-domain architecture with a hydrophobic lipid-binding pocket buried in the C-terminal domain. nih.govresearchgate.net The kinase recognizes the chain length and the precise position of the amino and secondary hydroxy groups. nih.gov
Phosphorylation by Ceramide Kinase and Related Lipid Kinases (e.g., N-hexanoyl-1-O-hexadecyl-2-desoxy-2-amino-sn-glycerol)
Ceramide Kinase (CerK) is another important lipid kinase that phosphorylates the primary hydroxyl group of ceramide to produce ceramide-1-phosphate. nih.gov CerK displays high substrate specificity, exclusively phosphorylating naturally occurring D-erythro-ceramides. nih.gov The enzyme's activity is also dependent on the length of the N-acyl chain, with short-chain analogs like C2-ceramide being poor substrates. nih.gov
Regarding the potential phosphorylation of an N-acylated derivative such as N-hexanoyl-1-O-hexadecyl-2-desoxy-2-amino-sn-glycerol by CerK, direct experimental evidence is not available in the reviewed literature. However, based on the stringent substrate requirements of CerK, which typically requires the specific sphingoid base structure of ceramide, it is unlikely to be an efficient substrate. Conversely, SPHK1 does not act on ceramide, indicating a clear distinction in substrate preference between these two kinases. uniprot.orgsinobiological.com
Intracellular Interconversion and Downstream Metabolites of 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycero-3-phosphate
The primary metabolic transformation of this compound is its phosphorylation by SPHK1 to form 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycero-3-phosphate. uniprot.org The downstream metabolic fate of this phosphorylated product has not been specifically detailed in the available research. However, its structural similarity to sphingosine-1-phosphate (S1P) suggests it may function as an S1P analog. S1P is a potent signaling molecule that regulates diverse cellular processes, including cell growth, survival, and trafficking, by acting on a family of G protein-coupled receptors. nih.govwikipedia.org It is plausible that 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycero-3-phosphate could engage in similar signaling pathways, although further research is needed to identify its specific downstream metabolites and interacting partners.
Hypothetical Formation from Platelet-Activating Factor (PAF) Precursors or Phospholipid Analog Degradation Pathways
The structural similarity of this compound to PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and other ether phospholipids (B1166683) suggests that its formation could be linked to their metabolic pathways. It is hypothesized that this compound may be an intermediate or a byproduct of the degradation of PAF-related molecules or synthetic phospholipid analogs that are less susceptible to cleavage by standard lipases.
One proposed hypothetical pathway begins with a PAF precursor, such as 1-O-hexadecyl-2-acyl-sn-glycero-3-phosphocholine. The degradation of this precursor would involve a series of enzymatic steps to modify the sn-2 and sn-3 positions.
A key enzymatic step in PAF metabolism is the removal of the acyl group at the sn-2 position by phospholipase A2 (PLA2), leading to the formation of a lysophospholipid. In a hypothetical scenario leading to an amino-glycerol derivative, an alternative precursor containing a nitrogenous group at the sn-2 position would be necessary. For instance, a precursor like 1-O-hexadecyl-2-acetamido-2-deoxy-sn-glycero-3-phosphocholine could be a starting point.
The subsequent removal of the phosphocholine (B91661) head group from the sn-3 position could be catalyzed by phospholipase D (PLD), which cleaves the phosphodiester bond, yielding a phosphatidic acid analog. Alternatively, phospholipase C (PLC) could hydrolyze the glycerophosphate bond to release diacylglycerol-like molecules.
The final and most speculative step would involve the conversion of the nitrogen-containing group at the sn-2 position to a primary amine. If the precursor contained an acetamido group, an amidase would be required to hydrolyze the amide bond, releasing acetate (B1210297) and leaving the free amino group, thus forming this compound.
Another hypothetical route could involve a transamination reaction. A lysophospholipid intermediate, such as 1-O-hexadecyl-2-lyso-sn-glycerol, could theoretically undergo transamination at the sn-2 position, where an amino group from an amino acid donor is transferred to the glycerol backbone. However, evidence for such a direct transamination on a glycerolipid backbone is currently lacking in the scientific literature.
The resistance of ether lipids to certain phospholipases could lead to the accumulation of intermediates that are then acted upon by other, less specific enzymes, potentially leading to the formation of unusual structures like this compound.
Below are data tables outlining the proposed enzymes and reactions in these hypothetical pathways.
Table 1: Hypothetical Pathway 1 - Degradation of a 2-Acetamido Phospholipid Analog
| Step | Substrate | Enzyme | Product |
| 1 | 1-O-Hexadecyl-2-acetamido-2-deoxy-sn-glycero-3-phosphocholine | Phospholipase D | 1-O-Hexadecyl-2-acetamido-2-deoxy-sn-glycero-3-phosphate |
| 2 | 1-O-Hexadecyl-2-acetamido-2-deoxy-sn-glycero-3-phosphate | Phosphatidate Phosphatase | 1-O-Hexadecyl-2-acetamido-2-deoxy-sn-glycerol |
| 3 | 1-O-Hexadecyl-2-acetamido-2-deoxy-sn-glycerol | Amidase | This compound |
Table 2: Hypothetical Pathway 2 - Modification of a PAF Precursor
| Step | Substrate | Enzyme | Product |
| 1 | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) | Phospholipase D | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphate |
| 2 | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphate | Phosphatidate Phosphatase | 1-O-Hexadecyl-2-acetyl-sn-glycerol |
| 3 | 1-O-Hexadecyl-2-acetyl-sn-glycerol | Hypothetical Transaminase/Aminotransferase | This compound |
These proposed pathways remain speculative and require experimental validation to confirm their existence and physiological relevance. The study of such atypical ether lipids is important for understanding the full scope of lipid metabolism and the potential biological roles of these rare molecules.
Cellular and Molecular Mechanisms of Action of 1 O Hexadecyl 2 Desoxy 2 Amino Sn Glycerol and Its Bioactive Analogs
Modulation of Intracellular Lipid Signaling Networks
The unique ether linkage at the sn-1 position of the glycerol (B35011) backbone confers metabolic stability to these compounds compared to their acyl-ester counterparts, allowing for sustained interactions with various components of the cellular signaling machinery.
Impact on Sphingosine-1-Phosphate (S1P) Metabolism and Receptor Signaling Axis
A pivotal aspect of the bioactivity of 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol lies in its ability to serve as a substrate for sphingosine (B13886) kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to generate the potent signaling molecule sphingosine-1-phosphate (S1P). Research has demonstrated that this compound is an efficient substrate for human sphingosine kinase, with an apparent Michaelis constant (Km) value of 3.8 µM, which is notably lower than that for the natural substrate, sphingenine (15.7 µM). This indicates a high affinity of the enzyme for this ether lipid analog.
The phosphorylation of this compound by SphK results in the formation of a phosphorylated product that is structurally analogous to S1P. This S1P analog can then participate in the S1P signaling axis. S1P is a critical lipid mediator that regulates a plethora of cellular processes, including cell growth, survival, migration, and differentiation, primarily by acting as a ligand for a family of five G protein-coupled receptors (GPCRs), namely S1P1-5.
The generation of an S1P-like molecule from this compound suggests that this compound can effectively hijack the S1P signaling pathway. By increasing the intracellular pool of S1P analogs, this ether lipid can lead to the activation of S1P receptors, thereby initiating downstream signaling cascades. The specific cellular response would depend on the expression profile of S1P receptor subtypes in a given cell type and their coupling to various G proteins (e.g., Gi, Gq, G12/13). These signaling pathways, in turn, can influence a wide array of cellular functions, including those relevant to both physiological and pathological conditions. The sustained production of the S1P analog, due to the metabolic stability of the ether linkage, may lead to prolonged activation of S1P receptor signaling compared to the transient signals produced by natural sphingosine.
| Compound | Enzyme Interaction | Apparent Kₘ (µM) | Implication |
| This compound | Human Sphingosine Kinase | 3.8 | Efficient substrate, leading to the production of an S1P analog. |
| Sphingenine (natural substrate) | Human Sphingosine Kinase | 15.7 | Serves as a benchmark for enzyme affinity. |
Regulation of Protein Kinase C (PKC) Activity and Downstream Cascades (via related alkyl acylglycerols)
Related alkyl acylglycerols, which share the characteristic ether bond at the sn-1 position, have been shown to modulate the activity of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction pathways, controlling processes such as cell growth, differentiation, and apoptosis.
Unlike diacylglycerols (DAGs) with an ester linkage at the sn-1 position, which are classical activators of conventional and novel PKC isoforms, alkyl acylglycerols can act as inhibitors of PKC. Studies have shown that the substitution of the ester bond with an ether bond at the sn-1 position can lead to a concentration-dependent inhibition of PKC activity. This inhibitory effect has been observed in in vitro assays and in intact cell systems. nih.govetsu.edu
The mechanism of inhibition is thought to involve the competition of alkyl acylglycerols with activating diacylglycerols for the C1 domain of PKC, a region that binds DAG and phorbol (B1677699) esters. By occupying this site without effectively inducing the conformational changes required for full enzyme activation, alkyl acylglycerols can antagonize PKC signaling.
Furthermore, the regulation of PKC by alkylglycerols can be isoform-specific. For instance, some studies have reported differential effects of alkylglycerols on PKCα and PKCε, suggesting a nuanced modulation of the PKC signaling network. etsu.edu The downstream consequences of PKC inhibition by these ether lipids would involve the attenuation of signaling cascades that are dependent on PKC activity. This could include pathways involved in cell proliferation and survival, which are often dysregulated in disease states. For example, the inhibition of PKC-dependent mitogenic pathways has been proposed as a mechanism for the anti-proliferative effects of some alkylglycerols. etsu.edu
| Alkyl Acylglycerol Analog | Effect on PKC | Potential Downstream Consequence |
| 1-O-alkyl-2-acyl-sn-glycerols | Inhibition | Attenuation of cell proliferation |
| Saturated and unsaturated 1-O-alkyl analogs | Inhibition | Modulation of mitogenic signaling |
Influence on Amino Acid Transport Systems and mTOR Signaling Pathway (via related alkyl acylglycerols)
The direct influence of this compound or its related alkyl acylglycerol analogs on amino acid transport systems and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is an area that is not yet well-defined in the scientific literature. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, energy status, and nutrient availability, particularly amino acids. nih.govnih.govmdpi.comimrpress.com
While a direct link between alkyl acylglycerols and the modulation of specific amino acid transporters has not been firmly established, the broader context of lipid signaling in the regulation of mTOR is an active area of research. Lipids can influence mTOR signaling through various mechanisms, including the modulation of membrane fluidity, the generation of lipid second messengers, and crosstalk with other signaling pathways that converge on mTOR.
Given that mTORC1 is recruited to the lysosomal surface for its activation in response to amino acids, and that ether lipids are known to be components of cellular membranes, it is conceivable that alterations in membrane lipid composition by the incorporation of alkyl acylglycerols could indirectly affect the spatial and temporal regulation of mTOR signaling. nih.gov However, without direct experimental evidence, this remains speculative. Further research is required to elucidate whether this compound and its analogs can directly interact with and modulate the function of amino acid transporters or components of the mTOR signaling cascade.
Interaction with TRAF2 E3 Ubiquitin Ligase Activity and NF-κB Activation
The interaction of this compound and its analogs with the TRAF2 (TNF receptor-associated factor 2) E3 ubiquitin ligase and the subsequent activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is an area of emerging interest. TRAF2 is a key signaling adaptor and E3 ubiquitin ligase that plays a critical role in the activation of NF-κB in response to various stimuli, including cytokines like TNF-α.
While direct binding of alkylglycerols to TRAF2 has not been demonstrated, there is evidence that these lipids can modulate NF-κB signaling. Some studies have shown that certain alkylglycerols can attenuate lipopolysaccharide (LPS)-induced NF-κB activation in adipocytes. mdpi.com This effect was demonstrated by a reduction in the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com
The potential link to TRAF2 is intriguing, as TRAF2 has been implicated in the regulation of lipid metabolism. nih.gov For instance, TRAF2 can ubiquitinate and inhibit the transcriptional activity of XBP1s, a key transcription factor in lipogenesis. nih.gov This suggests a potential crosstalk between TRAF2 signaling and lipid metabolic pathways. It is plausible that alterations in cellular lipid composition or the generation of specific lipid signaling molecules by this compound and its analogs could indirectly influence the activity of TRAF2 and, consequently, NF-κB signaling. However, the precise molecular mechanisms of this potential interaction require further investigation.
| Alkylglycerol Analog | Effect on NF-κB Pathway | Potential Link to TRAF2 |
| Selachyl alcohol | Attenuation of LPS-induced IκBα degradation | Indirect, via modulation of lipid metabolism which may influence TRAF2 activity. |
Cellular Processes Influenced by Glycerol-Based Ether Lipids
Glycerol-based ether lipids, as a class, are integral components of cellular membranes and are involved in a variety of fundamental cellular processes. Their unique physicochemical properties, conferred by the ether linkage, distinguish them from the more abundant ester-linked glycerolipids and underlie their diverse biological functions.
Membrane Structure and Dynamics: Ether lipids, particularly plasmalogens (a subclass with a vinyl-ether bond at the sn-1 position), play a significant role in determining the physical properties of cellular membranes. They can influence membrane fluidity, promote the formation of non-lamellar structures which are important in membrane fusion and fission events, and contribute to the formation and stability of lipid rafts. nih.govhep.com.cn Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.
Signaling and Second Messenger Precursors: Certain ether lipids can act as signaling molecules themselves or serve as precursors for the generation of other bioactive lipids. For example, platelet-activating factor (PAF) is a potent ether lipid signaling molecule. Additionally, the hydrolysis of ether-linked phospholipids (B1166683) by phospholipases can release polyunsaturated fatty acids that can be further metabolized to produce eicosanoids and other lipid mediators. nih.govmolbiolcell.org
Antioxidant Defense: Plasmalogens are recognized for their role as endogenous antioxidants. The vinyl-ether bond is susceptible to oxidative attack, allowing plasmalogens to scavenge reactive oxygen species and protect other cellular components, such as polyunsaturated fatty acids in membranes, from oxidative damage. nih.gov
Immunomodulation and Hematopoiesis: Alkylglycerols have been shown to possess immunomodulatory properties, including the activation of macrophages. mdpi.com They are also found in hematopoietic organs and have been implicated in the stimulation of hematopoiesis, the process of blood cell formation. mdpi.com
Regulation of Intracellular Trafficking: By influencing membrane properties, ether lipids can impact vesicular transport and the trafficking of proteins and other molecules within the cell. nih.gov
Endocytic Membrane Trafficking and Endosomal Maturation
Current research available through public search indexes does not provide specific details on the direct role of this compound in the modulation of endocytic membrane trafficking and endosomal maturation.
Regulation of Cell Migration and Fibroblast Proliferation
The specific effects of this compound on the regulation of cell migration and the proliferation of fibroblasts are not extensively documented in the available scientific literature.
Anti-Inflammatory Responses (e.g., RANTES and IL-17 modulation)
While some ether lipids are known to have roles in immunomodulation, specific data detailing the modulation of RANTES (CCL5) and Interleukin-17 (IL-17) by this compound is not available in the current body of research. However, the compound has been identified as a proinflammatory cytokine that can induce the production of TNFα, an inflammatory substance biosynth.com.
Mechanisms of Induced Cell Death in Cellular Models (referring to GAEL analogs)
Glycosylated Antitumor Ether Lipids (GAELs) are a class of synthetic ether lipid analogs that exhibit significant antitumor activity. nih.gov These compounds, which are structurally related to this compound, induce cell death through mechanisms that are distinct from those of traditional chemotherapeutic agents, offering potential avenues for treating drug-resistant cancers. nih.govrsc.org
Apoptosis-Independent Cytotoxicity Pathways
A defining characteristic of GAELs is their ability to induce cell death through pathways independent of apoptosis. nih.govrsc.org Research has demonstrated that the prototype GAEL, 1-O-hexadecyl-2-O-methyl-3-O-(2′-amino-2′-deoxy-β-d-glucopyranosyl)-sn-glycerol (Gln), effectively kills cancer cells that lack essential molecules for caspase-dependent apoptosis. cdnsciencepub.comnih.gov Furthermore, the cytotoxic effects of these compounds are not prevented by caspase inhibitors, confirming that their mechanism of action circumvents the classical apoptotic machinery. cdnsciencepub.comnih.gov This apoptosis-independent cell death distinguishes GAELs from many conventional anticancer drugs that rely on apoptosis to be effective. nih.gov
Paraptosis-like Cell Death Phenotypes
The cell death induced by GAELs exhibits features characteristic of paraptosis, an alternative form of programmed cell death. cdnsciencepub.com Paraptosis is morphologically distinct from apoptosis and is defined by extensive cytoplasmic vacuolation resulting from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria. nih.govplos.org
Studies using the GAEL compound Gln showed that it causes the accumulation of cytoplasmic acidic vacuoles in treated cells. cdnsciencepub.comnih.gov This vacuolation occurs without the typical hallmarks of apoptosis, such as loss of mitochondrial membrane potential, chromatin condensation, or DNA fragmentation. cdnsciencepub.comnih.govplos.org The requirement of de novo protein synthesis for this process, as demonstrated by its inhibition via cycloheximide, is another key indicator of paraptosis. nih.gov
| Characteristic Feature | Observation in GAEL-Treated Cells | Reference |
|---|---|---|
| Caspase Activation | Cell death is not prevented by caspase inhibitors. | cdnsciencepub.comnih.gov |
| Apoptotic Bodies | Not observed. | nih.govplos.org |
| Cytoplasmic Vacuolation | Extensive formation of acidic vacuoles. | cdnsciencepub.comnih.gov |
| Organelle Swelling | Swelling and fusion of mitochondria and Endoplasmic Reticulum (ER). | nih.govplos.org |
| Protein Synthesis Requirement | Cell death can be blocked by protein synthesis inhibitors. | nih.gov |
Lysosomal Membrane Permeabilization and Hydrolase Release
Evidence suggests that GAELs may exert their cytotoxic effects by compromising the integrity of lysosomes. researchgate.net This mechanism involves Lysosomal Membrane Permeabilization (LMP), which leads to the leakage of lysosomal hydrolases, such as cathepsins, from the lysosomal lumen into the cytosol. researchgate.netnih.gov
Once in the cytosol, these acidic proteases can degrade vital cellular components and trigger cell death pathways. nih.govmdpi.com Research has indicated that the cell death induced by some GAELs could be partially mitigated by the acid protease inhibitor pepstatin A, supporting the involvement of released lysosomal proteases in the cell-killing mechanism. researchgate.net The translocation of cathepsins from the lysosome to the cytosol is a critical event in lysosome-dependent cell death. nih.govmdpi.com This process can be detected and quantified using various methods, including enzymatic activity assays of cytosolic fractions and immunocytochemistry to visualize the released cathepsins. researchgate.net
| Mechanism | Evidence for GAELs | Reference |
|---|---|---|
| Lysosomal Membrane Permeabilization (LMP) | GAELs are thought to alter lysosomal permeability. | researchgate.net |
| Hydrolase Release | Leads to the release of acid proteases like cathepsin into the cytosol. | researchgate.net |
| Inhibition of Cell Death | Cell death can be partially reduced by the acid protease inhibitor pepstatin A. | researchgate.net |
Autophagosome Accumulation and Autophagy-Independent Cell Demise
Research into the cytotoxic mechanisms of bioactive analogs of this compound, such as 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol (Gln), has revealed a distinct form of cell death characterized by the significant accumulation of autophagosomes but is independent of the autophagic process itself. nih.govresearchgate.net This phenomenon underscores the critical distinction between cell death that occurs with autophagy and cell death that is caused by autophagy. nih.gov
Studies show that treatment with Gln leads to a substantial increase in the number and size of autophagolysosomes within cells. nih.govresearchgate.net However, this accumulation is not the driver of cell death. Instead, the cell demise is a direct consequence of lysosomal membrane permeabilization (LMP). nih.govresearchgate.net Gln treatment causes the neutralization of lysosomal pH, which disrupts the integrity of the lysosomal membrane. nih.gov This permeabilization results in the leakage of lysosomal hydrolases, such as cathepsins, into the cytosol. nih.govresearchgate.net Once in the cytosol, these enzymes are directly involved in executing a caspase-independent cell death pathway. nih.govresearchgate.net
The independence of this cell death mechanism from the core autophagy machinery has been demonstrated experimentally. In studies using mouse embryonic fibroblasts (MEFs) deficient in the essential autophagy gene Atg5 (Atg5 knockout), no significant difference in cell death was observed upon Gln treatment compared to wild-type cells. researchgate.net This finding confirms that the cytotoxic effects of Gln are not reliant on a functional autophagy pathway. researchgate.net Therefore, the observed increase in autophagosomes is considered a secondary effect of the lysosomal dysfunction caused by the compound, rather than the primary cause of cell death. nih.govresearchgate.net
| Cellular Feature | Observation upon Gln Treatment | Reference |
|---|---|---|
| Autophagosome/Autophagolysosome Number | Large increase in number and size | nih.govresearchgate.net |
| Cell Death Mechanism | Independent of autophagy and caspases | nih.govresearchgate.net |
| Lysosomal Integrity | Induces lysosomal membrane permeabilization (LMP) | nih.govresearchgate.net |
| Cytosolic Cathepsin Activity | Increased due to leakage from lysosomes | nih.govresearchgate.net |
| Effect in Atg5 Knockout Cells | Cell death is not prevented, indicating autophagy-independence | researchgate.net |
Morphological Changes Associated with Vacuolization
A prominent morphological hallmark of cells exposed to the bioactive analog Gln is the development of extensive cytoplasmic vacuolization. researchgate.netresearchgate.net This feature is tightly linked to the compound's effects on lysosomes. The vacuoles observed are believed to originate from the compromised lysosomes.
The process of Gln-induced vacuolization is, like the cell death mechanism it accompanies, independent of autophagy. researchgate.net In comparative studies between wild-type and Atg5 knockout mouse embryonic fibroblasts, similar degrees of vacuolarization were observed in both cell lines following treatment with Gln. researchgate.net This indicates that the accumulation of undegraded autophagic substrates is not the cause of this morphological change. researchgate.net
The formation of these large vacuoles is a direct consequence of the compound's impact on lysosomal function and stability. The neutralization of the acidic environment of the lysosome and the subsequent permeabilization of its membrane lead to swelling and the formation of these distinct vacuolar structures. nih.gov This is supported by observations that Gln increases staining from lysosomotropic agents like acridine (B1665455) orange and lysotracker, which accumulate in acidic organelles. researchgate.net
| Observation | Description | Reference |
|---|---|---|
| Primary Morphological Change | Extensive cytoplasmic vacuolization | researchgate.netresearchgate.net |
| Origin of Vacuoles | Linked to compromised lysosomes | nih.gov |
| Dependence on Autophagy | Vacuolization is independent of the autophagy pathway (observed in Atg5 knockout cells) | researchgate.net |
Compound Reference Table
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol | Gln |
Structure Activity Relationships of 1 O Hexadecyl 2 Desoxy 2 Amino Sn Glycerol Derivatives in Biological Systems
Impact of Glycerol (B35011) Backbone Stereochemistry on Biological Efficacy
However, in the context of the anticancer activity of certain diglycosylated analogs of 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol, the stereochemistry at the C2-position of the glycerol backbone appears to have a minimal effect on their efficacy researchgate.net. This suggests that for some biological endpoints, the precise spatial arrangement of substituents on the glycerol core is less critical than other structural features.
Influence of Alkyl Chain Length and Saturation on Activity
The length and saturation of the alkyl chain at the sn-1 position are pivotal for the biological activity of ether lipids. The hexadecyl (C16) chain is a common feature in many biologically active derivatives. Research on related ether lipid analogs has demonstrated that variations in alkyl chain length can modulate antitumor effects. For example, the preparation of 1-O-alkyl-2-palmitoyl-sn-glycero-3-phospho-(N-palmitoyl) ethanolamine with tetradecyl (C14), hexadecyl (C16), octadecyl (C18), and (Z)-9'-octadecenyl chains revealed that each of these derivatives exhibits strong antitumor effects mdpi.com.
The recognition of these molecules by enzymes is also dependent on the alkyl chain. Human sphingosine (B13886) kinase, for example, effectively phosphorylates sphingoid bases with long chains, while long-chain 1-alkanols are poor substrates nih.gov. This indicates that the kinase recognizes the chain length in conjunction with the placement of other functional groups nih.gov.
Role of Substituents at sn-2 and sn-3 Positions (e.g., Methyl Ether, Glycosyl Moieties)
Substitutions at the sn-2 and sn-3 positions of the glycerol backbone significantly influence the biological profile of these compounds.
A common modification at the sn-2 position is the introduction of a methyl ether group. This substitution is present in many potent glycosylated antitumor ether lipids (GAELs) researchgate.netacs.org. For instance, 1-O-hexadecyl-2-O-methyl-3-O-(2′-amino-2′-deoxy-β-D-glucopyranosyl)-sn-glycerol has been reported to show potent in vitro antitumor activity against a range of cancer cell lines researchgate.net.
The nature of the substituent at the sn-3 position, particularly the presence of glycosyl moieties, is a key determinant of activity. The introduction of a 2'-amino-2'-deoxy-β-D-glucopyranosyl group at this position confers significant antiproliferative effects nih.gov. The activity can be further modulated by modifications to this sugar moiety. For example, the N-acetylated analog, 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, also inhibits the proliferation of several cancer cell lines, although its potency varies compared to the non-acetylated version acs.orgnih.gov.
The compound with a free amino group on the sugar (compound 5 in the table below) showed IC₅₀ values ranging from 6.5 to 12.2 μM against four different epithelial cancer cell lines acs.orgnih.gov. In contrast, its N-acetylated precursor (compound 4 ) was more effective against A549 cells but less effective against others and inactive against T84 cells acs.orgnih.gov. In OVCAR-3 cells, the amino-sugar derivative was three times more potent than its N-acetylated counterpart nih.gov. This highlights the importance of the free amino group on the glycosyl moiety for potent anticancer activity.
| Compound ID | sn-2 Substituent | sn-3 Substituent | Cancer Cell Line | IC₅₀ (μM) |
| 4 | -O-Methyl | 2'-Acetamido-2'-deoxy-β-D-glucopyranosyl | MCF-7 | 17 acs.orgnih.gov |
| A549 | 9 acs.orgnih.gov | |||
| A427 | 25 acs.orgnih.gov | |||
| T84 | Inactive acs.orgnih.gov | |||
| OVCAR-3 | 12 nih.gov | |||
| 5 | -O-Methyl | 2'-Amino-2'-deoxy-β-D-glucopyranosyl | MCF-7 | 6.5 - 12.2 acs.orgnih.gov |
| A549 | 6.5 - 12.2 acs.orgnih.gov | |||
| A427 | 6.5 - 12.2 acs.orgnih.gov | |||
| T84 | 6.5 - 12.2 acs.orgnih.gov | |||
| OVCAR-3 | 4 nih.gov |
Significance of Glycosidic Linkage Type (O- vs. N-linked, Triazole)
The nature of the linkage connecting a carbohydrate moiety to another molecule, such as a protein or a lipid, is defined as either N-linked or O-linked. N-linked glycosylation involves the attachment of a glycan to the nitrogen atom of an asparagine residue, whereas O-linked glycosylation involves attachment to the oxygen atom of a serine or threonine creative-proteomics.commetwarebio.com.
In the context of synthetic glycerolipid derivatives, the type of linkage used to attach a glycosyl moiety is of great importance for biological activity. Studies on GAELs have shown that the replacement of the natural O-glycosidic linkage with an N-glycosidic linkage or a triazole linkage leads to a two to three-fold decrease in anticancer activity researchgate.net. This suggests that the spatial orientation and electronic properties of the O-glycosidic bond are important for the optimal interaction of these molecules with their biological targets.
Analytical and Biochemical Characterization Techniques for 1 O Hexadecyl 2 Desoxy 2 Amino Sn Glycerol
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic techniques are fundamental for the isolation and purification of 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol from intricate lipid mixtures. The choice of method depends on the sample complexity and the analytical goal, whether it be preparative isolation or sensitive quantification.
High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for the separation of ether lipids. aocs.org NP-HPLC separates lipids based on the polarity of their head groups. For a compound like this compound, with its polar amino and hydroxyl groups, NP-HPLC on a silica-based column can effectively separate it from less polar lipids like triacylglycerols or cholesterol esters. aocs.org Conversely, RP-HPLC separates molecules based on hydrophobicity. nih.gov Using a C18 column, separation is achieved based on the long hexadecyl alkyl chain, differentiating it from lipids with different chain lengths or degrees of unsaturation. sannova.net
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of lipids. The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica gel) and a mobile phase. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system, allowing for its identification by comparison to a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for lipid analysis, providing both separation and identification. sannova.net LC-MS combines the high-resolution separation of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This technique is particularly valuable for analyzing complex biological extracts where lipids may be present in low abundance. sannova.netresearchgate.net The chromatographic separation reduces ion suppression effects, allowing for more accurate quantification. sannova.net
Table 1: Exemplary Chromatographic Conditions for Ether Lipid Separation
| Parameter | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |
|---|---|---|
| Stationary Phase | Silica, Diol | C18, C8 |
| Mobile Phase A | Hexane/Isopropanol | Water/Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Isopropanol/Water | Isopropanol/Acetonitrile with 0.1% Formic Acid |
| Gradient | Increasing polarity (more B) | Increasing hydrophobicity (more B) |
| Detection | Evaporative Light Scattering Detector (ELSD), MS | UV (with derivatization), MS |
Mass Spectrometry-Based Lipidomics for Pathway Elucidation
Mass spectrometry (MS) is the cornerstone of lipidomics, enabling the large-scale identification and quantification of lipids in biological systems. thermofisher.com These approaches can be broadly categorized as untargeted (discovery) and targeted lipidomics.
Untargeted Lipidomics: This global approach aims to comprehensively profile all detectable lipids in a sample to identify changes between different biological states. thermofisher.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are used to acquire accurate mass data, which facilitates the assignment of elemental compositions to unknown lipid species. researchgate.net
Targeted Lipidomics: This hypothesis-driven approach focuses on the quantitative analysis of a predefined set of known lipids. thermofisher.com It often employs tandem mass spectrometry (MS/MS) on triple quadrupole instruments, which offer high sensitivity and specificity through techniques like selected reaction monitoring (SRM). nih.gov
For this compound, electrospray ionization (ESI) is a common ionization method, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, yielding structurally informative product ions. The fragmentation pattern can reveal the nature of the alkyl chain and the glycerol (B35011) backbone, confirming the identity of the molecule. By tracing the flow of isotopically labeled precursors into this compound and its downstream metabolites, MS-based lipidomics can elucidate the metabolic pathways in which it participates. For instance, collision-induced dissociation (CID) would be expected to produce characteristic fragments resulting from the cleavage of the ether bond and losses from the glycerol backbone. nih.gov
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound (C19H41NO2, Exact Mass: 315.31)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Structural Origin of Fragment |
|---|---|---|
| 316.32 | 298.31 | Loss of H₂O |
| 316.32 | 242.29 | Cleavage of the ether bond (loss of C₅H₁₁NO₂) |
| 316.32 | 74.06 | Fragment corresponding to the amino-glycerol headgroup [C₃H₈NO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. omicsonline.orgresearchgate.net
Structural Elucidation: One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide primary structural information. The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. For complex molecules where 1D spectra may be overcrowded, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. omicsonline.orgnih.gov These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. nih.gov
Purity Assessment: Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. researchgate.net By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of this compound can be determined without the need for a specific reference standard of the compound itself. The choice of non-overlapping signals from both the analyte and the standard is crucial for accurate quantification. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Glycerol C1 (CH₂) | 3.4 - 3.6 | ~72 |
| Glycerol C2 (CH) | 2.8 - 3.0 | ~52 |
| Glycerol C3 (CH₂) | 3.5 - 3.7 | ~65 |
| Hexadecyl C1' (O-CH₂) | 3.4 - 3.5 | ~71 |
| Hexadecyl C2'-C15' (CH₂) | 1.2 - 1.6 | ~26-32 |
| Hexadecyl C16' (CH₃) | 0.8 - 0.9 | ~14 |
Radiometric Assays for Enzyme Activity and Metabolic Tracing
Radiometric assays and metabolic tracing are highly sensitive methods used to study the dynamics of biochemical processes.
Radiometric Assays: These assays measure the rate of an enzyme-catalyzed reaction by tracking the conversion of a radioactive substrate into a radioactive product. creative-enzymes.com To study enzymes that metabolize this compound, a radiolabeled version of the compound (e.g., labeled with tritium [³H] or carbon-14 [¹⁴C] in the hexadecyl chain or glycerol moiety) can be synthesized. Following incubation with an enzyme source (e.g., cell lysate or purified enzyme), the substrate and product are separated (e.g., by TLC or HPLC) and the radioactivity in the product is quantified using a scintillation counter. semanticscholar.org This allows for the precise determination of enzyme kinetics. creative-enzymes.comnih.gov
Metabolic Tracing: This technique follows the fate of labeled molecules through metabolic pathways. bitesizebio.com Instead of radioactive isotopes, stable isotopes like deuterium (²H) or carbon-13 (¹³C) are often used. nih.gov Cells or organisms are supplied with a labeled precursor, and after a certain time, metabolites are extracted and analyzed by mass spectrometry or NMR. bitesizebio.com By analyzing the incorporation of the isotopic label into this compound and its downstream products, one can map its synthesis and degradation pathways and quantify the flux through these routes. nih.govnih.gov
Table 4: Hypothetical Design of a Radiometric Assay for an Enzyme Metabolizing this compound
| Component | Description |
|---|---|
| Substrate | [³H]-1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol of known specific activity. |
| Enzyme Source | Purified enzyme or cell/tissue homogenate. |
| Buffer | Optimal pH and ionic strength for enzyme activity. |
| Cofactors | Any necessary cofactors (e.g., ATP, NADPH) for the enzymatic reaction. |
| Incubation | Performed at a constant temperature (e.g., 37°C) for a defined time. |
| Reaction Stop | Quenched by adding acid or organic solvent. |
| Separation | Substrate and product separated by TLC or HPLC. |
| Quantification | Radioactivity of the product spot/peak measured by liquid scintillation counting. |
Future Perspectives in Research on 1 O Hexadecyl 2 Desoxy 2 Amino Sn Glycerol and Its Analogs
Elucidation of Novel Biological Targets and Binding Partners
A primary focus of future research will be the comprehensive identification of the biological targets and interaction partners of 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol. While human sphingosine (B13886) kinase has been identified as a key enzyme that efficiently phosphorylates this compound, the full spectrum of its interactions remains largely unexplored. nih.gov
Research has shown that this compound acts as an efficient substrate for human sphingosine kinase, with an apparent Michaelis constant (K_m) of 3.8 µM, which is significantly lower than that for the natural substrate sphingenine (15.7 µM). nih.gov This high affinity not only implicates the compound in the sphingolipid signaling pathway, which governs processes like cell growth and survival, but also opens new avenues for designing potent sphingosine kinase inhibitors. nih.govwikipedia.org
Furthermore, analogs of this ether lipid have demonstrated significant antiproliferative effects against various human cancer cell lines, including breast (MCF-7), lung (A549, A427), and colon (T84) cancers. nih.govacs.org This suggests the existence of other molecular targets within cell proliferation and cell death pathways that are yet to be identified. Synthetic ether lipid analogs are known to possess cytotoxic properties, potentially by disrupting membrane integrity or inhibiting key signaling enzymes like protein kinase C (PKC) and phospholipase C. wikipedia.org Future studies using proteomics approaches, such as affinity purification-mass spectrometry, could isolate and identify novel binding partners, providing a more complete picture of its mechanism of action.
Table 1: Known and Potential Biological Targets for this compound
| Target | Evidence | Potential Implication |
| Human Sphingosine Kinase | Direct and efficient substrate (K_m = 3.8 µM). nih.gov | Modulation of sphingolipid signaling; basis for inhibitor design. |
| Protein Kinase C (PKC) | General class of ether lipids can inhibit PKC. wikipedia.org | Interference with signal transduction pathways controlling cell growth and differentiation. |
| Cell Proliferation Pathways | Analogs show antiproliferative activity against multiple cancer cell lines. nih.govacs.org | Identification of novel targets for anticancer therapies. |
Development of Advanced Probes for Imaging and Functional Studies
To visualize and quantify the behavior of this compound within complex biological systems, the development of advanced molecular probes is essential. Currently, there is a lack of specific tools to track this molecule in real-time. Future research should focus on synthesizing analogs that are tagged with imaging moieties without compromising their biological activity.
Fluorescent Probes: By covalently attaching a fluorophore (e.g., Nitrobenzoxadiazole (NBD) or a BODIPY dye) to the glycerol (B35011) backbone, researchers can create probes for use in fluorescence microscopy and flow cytometry. avantiresearch.comnih.gov These tools would enable the direct visualization of the compound's subcellular localization, its trafficking between organelles, and its dynamic interactions with binding partners. biorxiv.org Bifunctional probes, which include both a fluorescent reporter and a photoreactive group, could be particularly powerful for identifying lipid-protein interactions and tracking transport kinetics. biorxiv.org
Radiolabeled Probes: For in vivo studies, analogs labeled with positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]) could be developed for Positron Emission Tomography (PET) imaging. nih.govnih.gov A [¹⁸F]-labeled version of this compound would allow for non-invasive, whole-body imaging to track its biodistribution, target engagement, and clearance. This would be invaluable for preclinical studies assessing its potential as a therapeutic or diagnostic agent. researchgate.net
Table 2: Potential Imaging Probes and Their Applications
| Probe Type | Principle | Potential Applications |
| Fluorescent Probes | Covalent attachment of a fluorophore. avantiresearch.com | Real-time visualization of subcellular localization, lipid trafficking, and protein interactions via microscopy. nih.govbiorxiv.org |
| Radiolabeled (PET) Probes | Incorporation of a positron-emitting isotope (e.g., [¹⁸F]). nih.gov | Non-invasive in vivo imaging of biodistribution, target engagement, and pharmacokinetics. nih.gov |
Computational Modeling for Structure-Function Prediction
Computational modeling offers a powerful, predictive approach to accelerate research on this compound and its analogs. By leveraging techniques such as molecular docking and molecular dynamics, researchers can gain deep insights into the structure-function relationships that govern the compound's biological activities.
Molecular Docking: Docking simulations can be used to model the interaction between this compound and the active site of its known target, sphingosine kinase. nih.gov These models can elucidate the specific molecular interactions responsible for its high binding affinity and provide a rational basis for designing new, even more potent and selective, inhibitors or substrates. nih.govmedpharmres.com This approach can be extended to newly identified targets to predict binding modes and affinities.
Molecular Dynamics (MD) Simulations: MD simulations are particularly well-suited for studying how ether lipids behave within a cell membrane. nih.govnih.gov Simulations can predict how the insertion of this compound affects key membrane properties such as fluidity, thickness, and lateral pressure. mdpi.comrsc.org Given the crucial role of ether lipids in the formation and stability of lipid rafts—specialized membrane microdomains that act as signaling hubs—MD simulations can help predict how this compound might modulate raft-dependent signaling pathways. hep.com.cn
These computational approaches, when integrated with experimental validation, can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted activities. frontiersin.org
Exploration of Ether Lipid Roles in Complex Biological Systems and Networks
The ultimate goal is to understand how this compound functions within the broader context of cellular and organismal biology. Ether lipids are not isolated molecules; they are integral components of complex networks that regulate health and disease. nih.gov
Future research will need to map the influence of this compound on interconnected biological systems:
Signaling Networks: As a substrate for sphingosine kinase, the compound directly inputs into the sphingolipid signaling network, which is a critical regulator of cell fate. nih.govwikipedia.org Its phosphorylation product is a potential second messenger itself. Furthermore, ether lipids are precursors to signaling molecules like Platelet-Activating Factor (PAF) and can modulate pathways involving protein kinase C. wikipedia.orgnih.gov Systems biology approaches can be used to map how perturbations in this compound's levels ripple through these interconnected signaling cascades.
Membrane Structure and Function: Ether lipids, including plasmalogens, constitute a significant portion of the phospholipids (B1166683) in mammalian cells (around 20%) and are critical for membrane dynamics. nih.gov They influence processes like membrane fusion and are essential for the stability of lipid rafts. hep.com.cn Research into how this compound and its metabolites alter the composition and function of these microdomains could reveal novel mechanisms of signal regulation.
Metabolic Diseases and Cancer: Alterations in ether lipid levels have been linked to a range of pathologies, including obesity, cardiovascular disease, neurodegenerative disorders, and cancer. nih.govfrontiersin.org The demonstrated antiproliferative effects of its analogs suggest a potential role in cancer biology. nih.govacs.org Future studies should investigate the compound's role in these disease contexts, potentially identifying it as a biomarker or a therapeutic target.
By integrating lipidomics, proteomics, and advanced imaging with computational modeling, a holistic understanding of the role of this compound in complex biological networks can be achieved.
Q & A
Basic Research Question: What synthetic methodologies are recommended for achieving stereochemical precision in 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol?
Answer:
The synthesis of ether-linked glycerolipids requires regioselective acylation and stereochemical control. A validated approach involves:
- Step 1: Protecting the sn-3 hydroxyl group of glycerol using tert-butyldimethylsilyl (TBDMS) chloride to direct alkylation at the sn-1 position .
- Step 2: Introducing the hexadecyl chain via nucleophilic substitution with 1-bromohexadecane under anhydrous conditions.
- Step 3: Deprotection of the sn-3 hydroxyl, followed by selective amino group installation at the sn-2 position using Mitsunobu reactions or reductive amination .
- Validation: Confirm stereochemistry via - and -NMR (e.g., coupling constants for sn-glycerol configuration) and chiral HPLC .
Basic Research Question: Which analytical techniques are critical for verifying structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- -NMR to confirm ether linkage (δ 3.4–3.6 ppm for glycerol backbone) and amino group protons (δ 1.5–2.0 ppm) .
- -NMR to resolve stereochemical assignments (e.g., sn-glycerol carbons at 60–75 ppm) .
- Mass Spectrometry (MS):
- High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H] for CHNO: 372.35) .
- Thin-Layer Chromatography (TLC):
- Use solvent systems like CHCl:MeOH (95:5) to assess purity and monitor synthetic intermediates .
Advanced Research Question: How does the 2-amino substitution influence membrane interaction dynamics compared to non-amino analogs?
Answer:
The 2-amino group enhances hydrogen bonding with phospholipid headgroups, altering membrane permeability and protein interactions. Experimental strategies include:
- Langmuir Monolayer Studies: Compare surface pressure-area isotherms of amino-substituted analogs with 1-O-hexadecyl-2-acetyl-sn-glycerol to quantify packing density changes .
- Fluorescence Anisotropy: Use DPH probes to measure membrane fluidity in liposomes containing the amino-modified lipid vs. controls .
- Molecular Dynamics (MD) Simulations: Model interactions with phosphatidylcholine bilayers to identify stabilizing hydrogen bonds .
Advanced Research Question: How can researchers resolve contradictions in cytotoxicity data across cancer cell lines?
Answer:
Discrepancies may arise from variations in lipid uptake or metabolic pathways. Mitigation strategies:
- Dose-Response Profiling: Use a panel of cell lines (e.g., epithelial vs. leukemia) to establish IC variability .
- Metabolic Tracing: Radiolabel the hexadecyl chain () to track intracellular distribution and degradation pathways .
- Inhibition Studies: Co-treat with lysosomal inhibitors (e.g., chloroquine) to assess lysosome-dependent cytotoxicity mechanisms .
Advanced Research Question: What experimental designs optimize metabolic stability assessments in in vitro models?
Answer:
- Hepatocyte Incubations:
- Microsomal Stability Assays:
- Use liver microsomes + NADPH to measure cytochrome P450-mediated oxidation rates .
- Stability Controls:
Basic Research Question: What storage conditions preserve the stability of this compound?
Answer:
- Temperature: Store at –20°C under inert gas (argon) to prevent oxidation of the amino group .
- Solvent: Dissolve in anhydrous DMSO or chloroform to avoid hydrolysis; confirm stability via monthly TLC checks .
- Container: Use amber glass vials with PTFE-lined caps to minimize light/air exposure .
Advanced Research Question: How can researchers validate target engagement in cellular signaling pathways?
Answer:
- Kinase Activity Assays:
- Flow Cytometry:
- Measure CD36 receptor binding in macrophages using fluorescently tagged analogs (e.g., BODIPY-labeled) .
- Transcriptomic Profiling:
- Perform RNA-seq on treated cells to identify differentially expressed genes in lipid metabolism pathways (e.g., SREBP-1 targets) .
Advanced Research Question: What strategies address batch-to-batch variability in biological activity studies?
Answer:
- Quality Control (QC) Metrics:
- Require ≥98% purity (HPLC), validated via orthogonal methods (NMR, MS) .
- Biological Replication:
- Use three independent batches in cell-based assays, reporting mean ± SEM .
- Reference Standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
